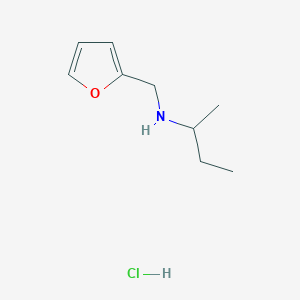

N-(sec-Butyl)-N-(2-furylmethyl)amine hydrochloride

Vue d'ensemble

Description

N-(sec-Butyl)-N-(2-furylmethyl)amine hydrochloride is a synthetic compound that was first synthesized in the 1960s. It is a selective inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing many drugs and toxins in the liver. Due to its ability to inhibit these enzymes, SKF 525A has been used in a variety of scientific research studies to investigate the role of cytochrome P450 enzymes in drug metabolism, toxicology, and other areas.

Applications De Recherche Scientifique

Synthesis of Cinnamamides

N-(sec-Butyl)-N-(2-furylmethyl)amine hydrochloride and its derivatives have been utilized in the synthesis of new N-benzyl- or N-(2-furylmethyl)cinnamamides. The process involves amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine, promoted by boric acid as a 'green' catalyst. These cinnamamides were characterized using IR and NMR spectroscopy, indicating the compound's utility in creating structurally complex molecules (Barajas et al., 2008).

Antifungal Agent Development

The compound has also been pivotal in the development of antifungal agents. Homoallylamines and related derivatives, including N-(4-bromophenyl)-N-(2-furylmethyl)amine, have shown remarkable antifungal activity, particularly against dermatophytes. This highlights the compound's potential role in developing new therapeutic agents (Suvire et al., 2006).

Catalysis in Boc Protection of Amines

This compound-related compounds have been involved in catalytic processes, such as N-Boc protection of amines, showcasing their potential as organocatalysts. This is vital for protecting functional groups in complex chemical syntheses, ensuring specificity and efficiency in reactions (Jahani et al., 2011).

Derivatization in Analytical Chemistry

The compound has been used in derivatization processes, essential for the analysis and identification of complex organic molecules. This is especially useful in fields like environmental chemistry and pharmaceuticals, where precise detection and quantification of compounds are required (Nawrocki et al., 2001).

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological effects .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-3-8(2)10-7-9-5-4-6-11-9;/h4-6,8,10H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQKCOGEHLNLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

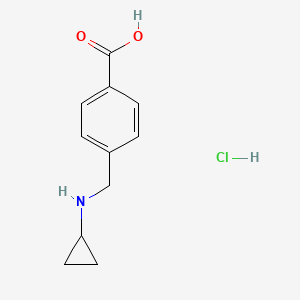

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B3086028.png)

amine hydrochloride](/img/structure/B3086029.png)

amine hydrochloride](/img/structure/B3086042.png)

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)

![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)

amine hydrochloride](/img/structure/B3086063.png)

![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)

amine hydrochloride](/img/structure/B3086067.png)

amine hydrochloride](/img/structure/B3086077.png)

![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)

amine hydrochloride](/img/structure/B3086091.png)

![(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3086117.png)